molecular formula C37H52O6Si B573413 Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside CAS No. 162147-37-7

Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside

Cat. No. B573413
CAS RN: 162147-37-7
M. Wt: 620.902
InChI Key: QCJSYZSJARHGIB-AESTUDHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside” is a complex organic compound. It’s a derivative of galactopyranoside, which is a type of sugar molecule . This compound is extensively employed in carbohydrate chemistry exploration and plays a pivotal role as a fundamental constituent for the synthesis of pharmaceuticals directed at carbohydrate metabolism-associated ailments, including diabetes and select cancers .

Future Directions

“Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside” stands as a crucial conduit in the amalgamation of diverse therapeutic agents for the amelioration of malignant neoplasms, glycemic irregularities, and neurological infirmities . This suggests that it could have significant implications in the development of new treatments for these conditions in the future.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O6Si/c1-27(2)44(28(3)4,29(5)6)42-26-33-34(39-23-30-17-11-8-12-18-30)35(40-24-31-19-13-9-14-20-31)36(37(38-7)43-33)41-25-32-21-15-10-16-22-32/h8-22,27-29,33-37H,23-26H2,1-7H3/t33-,34+,35+,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJSYZSJARHGIB-AESTUDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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